molecular formula C16H21Cl2NO2 B1485953 4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol CAS No. 2203069-88-7

4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol

Cat. No.: B1485953
CAS No.: 2203069-88-7
M. Wt: 330.2 g/mol
InChI Key: RROYEMKQPPGUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol is a synthetically derived tricyclic compound representing a valuable chemical tool for pharmacological research, particularly in the study of prostaglandin receptor signaling and neurological disorders. This compound belongs to a class of substituted tricyclic compounds scientifically demonstrated to possess significant activity towards EP1 receptors , a subtype of the prostaglandin E2 receptor family involved in a wide range of pathological conditions including inflammatory and neuropathic pain, neurodegenerative diseases, and various neurological disorders . Its core structure integrates a quinoline moiety fused with a pyran ring system, a configuration known to confer potent and selective receptor binding properties that modulate critical signaling pathways in disease states. The primary research value of this compound lies in its application as a selective EP1 receptor ligand , making it an essential pharmacophore for investigating the role of this receptor subtype in pain mediation, neuronal excitability, and inflammatory processes. Researchers utilize this molecule in in vitro binding assays and functional activity studies to characterize EP1 receptor interactions and downstream signaling effects, providing crucial insights for the development of novel therapeutic agents targeting pain conditions such as neuropathic pain, postoperative pain, and migraine, as well as neurological conditions including Alzheimer's disease . The dichloro substitution pattern on the quinoline ring system enhances its molecular interactions within the EP1 receptor binding pocket, potentially increasing binding affinity and functional activity compared to non-halogenated analogs. Beyond its EP1 receptor activity, this tricyclic quinoline derivative shares structural characteristics with synthetic cannabinoid receptor agonists (SCRAs), particularly through its tricyclic framework that may facilitate interaction with cannabinoid receptors . This dual potential indicates significant research utility for comparative pharmacological studies examining the interplay between prostaglandin and endocannabinoid signaling systems, both of which are implicated in pain perception, inflammation, and neuroprotection. The presence of the butan-1-ol side chain enhances molecular flexibility and may influence receptor selectivity profiles, making this compound particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing tricyclic scaffolds for enhanced receptor specificity and reduced off-target effects. This compound enables researchers to explore novel mechanisms of action for managing difficult-to-treat pain states and neurological disorders where conventional therapies have proven insufficient. Its research applications extend to molecular modeling studies for receptor mapping, target validation in disease models, and mechanistic studies of G-protein coupled receptor (GPCR) signaling pathways. As with many specialized research compounds in this structural class, this compound represents an important investigational tool for advancing understanding of EP1 receptor pharmacology and developing next-generation therapeutics for neurological and inflammatory conditions, filling a critical gap in currently available research chemical toolsets.

Properties

IUPAC Name

4-(7,10-dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO2/c17-11-6-7-12(18)15-14(11)16-10(4-3-9-21-16)13(19-15)5-1-2-8-20/h6-7,10,13,16,19-20H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROYEMKQPPGUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC3=C(C=CC(=C3C2OC1)Cl)Cl)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyranoquinoline Core

  • Reagents and Conditions:

    • SnCl₂·2H₂O (Lewis acid catalyst),
    • Acetonitrile as solvent,
    • Room temperature stirring,
    • Equimolar or slight excess of aromatic aldehyde and amine,
    • Addition of 3,4-dihydro-2H-pyran after initial mixing,
    • Reaction monitored by thin layer chromatography (TLC).
  • Procedure:

    • Mix SnCl₂·2H₂O with acetonitrile and anhydrous sodium sulfate.
    • Add solutions of aromatic aldehyde and aromatic amine sequentially.
    • Stir for 5 minutes at room temperature.
    • Add 3,4-dihydro-2H-pyran and stir for a specified time (varies from 1 to several hours).
    • Quench with water, extract with dichloromethane, dry over sodium sulfate.
    • Evaporate solvent and purify by column chromatography.
  • Outcome:

    • Formation of tetrahydropyranoquinoline derivatives with cis/trans isomers.
    • Yields typically around 90-95%.

Introduction of Dichloro Substituents and Butan-1-ol Side Chain

  • The dichloro substitution at positions 7 and 10 on the pyranoquinoline ring is generally introduced via chlorination reactions on the pre-formed pyranoquinoline core or by using appropriately substituted starting materials.

  • The butan-1-ol side chain is attached at position 5 of the pyranoquinoline ring, often via nucleophilic substitution or reductive amination steps involving aldehyde intermediates and subsequent reduction.

  • A representative example includes reductive amination using sodium triacetoxyborohydride as a reducing agent to couple amino intermediates with aldehyde derivatives containing the pyranoquinoline core, followed by purification steps.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
One-pot condensation SnCl₂·2H₂O, acetonitrile, aromatic aldehyde, amine, 3,4-dihydro-2H-pyran, r.t. 90-95 Efficient synthesis of tetrahydropyranoquinoline core
Chlorination Chlorinating agents (e.g., N-chlorosuccinimide), solvent, controlled temperature Variable Introduces dichloro substituents at 7,10 positions
Reductive amination Sodium triacetoxyborohydride, aldehyde intermediate, chloroform/methanol, r.t. 32-88 Coupling with butan-1-ol side chain precursors
Purification Column chromatography (silica gel, ethyl acetate/hexane mixtures) - Ensures high purity of final compound

Analytical and Spectral Characterization

Summary of Key Research Findings

  • The one-pot condensation catalyzed by SnCl₂·2H₂O is a robust method for synthesizing tetrahydropyranoquinoline derivatives, providing high yields and operational simplicity.

  • Reductive amination using sodium triacetoxyborohydride is effective for attaching side chains such as butan-1-ol, though yields can vary depending on substrate and reaction conditions.

  • Chlorination to introduce dichloro substituents requires careful control of reaction conditions to avoid over-chlorination or degradation.

  • The overall synthetic approach allows for structural modifications at multiple sites, enabling the exploration of structure-activity relationships for potential biological applications.

Chemical Reactions Analysis

Types of Reactions

4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the functional groups, using agents such as sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Materials Science: Utilized in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrano[3,2-c]quinoline scaffold is a versatile framework in medicinal and synthetic chemistry. Below, we compare key analogs based on substituents, synthesis routes, and physicochemical properties.

Structural Analogues with Pyrano[3,2-c]quinoline Cores

Table 1: Key Pyrano[3,2-c]quinoline Derivatives

Compound Name Molecular Formula Substituents Synthesis Method Purity (%) Elemental Analysis (% Calc./Found) Reference
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile C₁₉H₁₇ClN₂O 9-Cl, 5-benzonitrile Multicomponent reaction, column chromatography 94 C:70.34/70.12; H:5.37/5.40
9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline C₁₉H₁₇ClN₂O 9-Cl, 5-furyl Heating with TfOH, column chromatography 96 C:54.96/54.89; H:5.66/5.70
N-(8,11-dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide C₂₄H₂₁N₃O₃ 8,11-dioxo, 10-benzamide Reflux in acetic acid, recrystallization >95 N/A
8-(Bromomethyl)-1,2,4,6-tetrahydro-5H-pyrano[3,4-c]quinolin-5-one C₁₂H₁₁BrNO₂ 8-Br, 3,4-c fused pyran HBr treatment at 60°C Crude N/A

Key Observations :

  • Substituent Effects : The 5-position substituent (e.g., benzonitrile vs. furyl) significantly alters polarity and bioavailability. For instance, the benzonitrile derivative (C₁₉H₁₇ClN₂O) shows higher carbon content (70.34% vs. 54.96%) due to its aromatic substituent .
Heterocyclic Variants with Modified Cores

Table 2: Derivatives with Alternative Heterocyclic Systems

Compound Name Core Structure Key Functional Groups Synthesis Highlight Reference
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine Quinolin-3-yl, ester Acid-catalyzed condensation
4-(4-Chlorophenyl)-5,7-dioxo-1-phenyl-hexahydropyrazolo-[4′,3′:5,6]-pyrano[2,3-d]-pyrimidine Pyrano[2,3-d]pyrimidine Chlorophenyl, pyrazolo Four-component reaction in ethanol
[1]Benzopyrano[4,3-b]pyridin-5-ones Benzopyrano-pyridine Aryl-vinamidinium salts DMF/NaOCH₃-mediated cyclization

Key Observations :

  • Synthetic Diversity: Vinamidinium salts () enable rapid access to fused systems, whereas acid catalysis () favors ester/quinoline hybrids .

Research Findings and Implications

  • Reactivity: The pyrano[3,2-c]quinoline core is susceptible to electrophilic substitution at the 5-position, enabling diverse functionalization (e.g., benzonitrile, furyl) .
  • Stability: Chlorine substituents (e.g., 7,10-dichloro in the target compound) likely enhance metabolic stability compared to non-halogenated analogs .
  • Biological Potential: While direct data are absent, pyrano[3,2-c]quinoline derivatives in and exhibit structural motifs (e.g., benzamide, chlorophenyl) associated with kinase inhibition and antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol
Reactant of Route 2
4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.